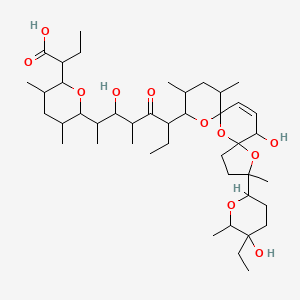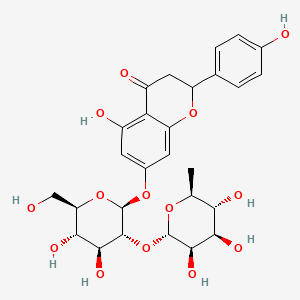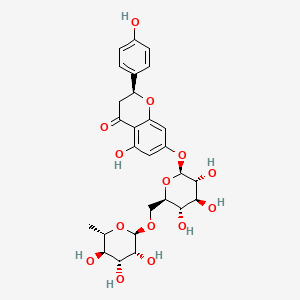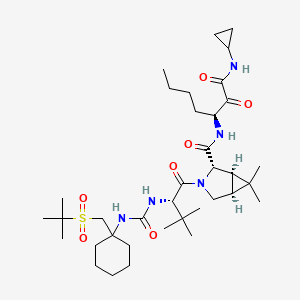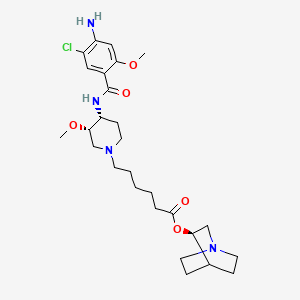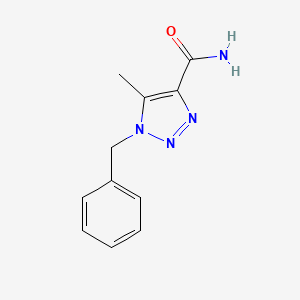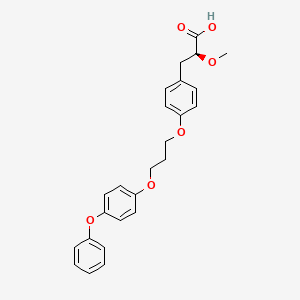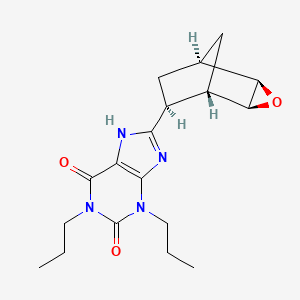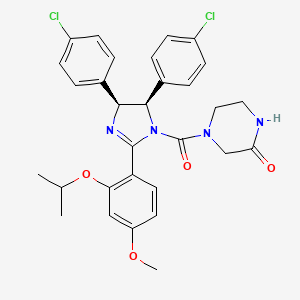
Nutlin-3
Vue d'ensemble
Description
Nutlin-3 is a small molecule inhibitor of the MDM2/p53 interaction, which leads to the non-genotoxic p53 stabilization, activation of cell cycle arrest, and apoptosis pathways . It is a cis-imidazoline analog that inhibits the interaction between mdm2 and tumor suppressor p53 . Nutlin-3 is the compound most commonly used in anti-cancer studies .
Molecular Structure Analysis
Nutlin-3 is characterized by the presence of two 4-chlorophenyl moieties that perfectly fill the Leu26 and Trp23 pockets, and one isopropoxy substituent which is deeply buried in the Phe19 pocket .
Chemical Reactions Analysis
Nutlin-3 does not induce apoptosis by itself, but it preferentially enhances D269H/E195R-induced apoptosis over rhTRAIL . The combination treatment potentiated the cleavage of caspases 8, 9, 3, and PARP .
Physical And Chemical Properties Analysis
Nutlin-3 has a molecular weight of 581.5 g/mol and a molecular formula of C30H30Cl2N4O4 . It appears as a solid form .
Applications De Recherche Scientifique
Prevention of UV-Associated Skin Damage
Nutlin-3 has been formulated into ethosomes and transethosomes as delivery systems to protect the skin against UV damage. It exhibits antiproliferative activity in keratinocytes and can block UV-induced apoptosis by activating p53 . This application is significant in dermatology, particularly for preventing skin aging and dermatological diseases caused by UV radiation.
Radiosensitization in Laryngeal Carcinoma
In the field of oncology, Nutlin-3 has been shown to promote senescence and radiosensitize laryngeal carcinoma cells that harbor wild-type p53 . This suggests its potential use in enhancing the effectiveness of radiotherapy and possibly reducing associated toxicity, which is a major concern in the treatment of laryngeal squamous cell carcinoma.
Therapeutic Perspectives in Hematological Malignancies
Nutlin-3’s selective, non-genotoxic activation of p53 makes it a promising alternative to cytotoxic chemotherapy, especially for pediatric tumors and hematological malignancies that retain a high percentage of wild-type p53 at diagnosis . This application could lead to more targeted and less harmful treatment strategies.
Inhibition of Tumor Growth
Research has demonstrated that Nutlin-3 inhibits the proliferation of human skin fibroblasts and mouse embryonic fibroblasts. It also suppresses the growth of established tumor xenografts in mice, indicating its potential as an anti-tumor agent .
Skin Care Formulations
Nutlin-3’s protective role against UV damage has led to its incorporation into skincare products. Its ability to prevent UV-induced apoptosis in skin cells makes it a valuable ingredient in sunscreens and anti-aging creams .
Mécanisme D'action
Target of Action
Nutlin-3 is a small molecule inhibitor that primarily targets the p53-MDM2 interaction . MDM2 (mouse double minute 2 homologue) is a key negative regulator of the p53 tumor suppressor protein .
Mode of Action
Nutlin-3 competes for binding sites in the N-terminus of the MDM2 protein and p53 (Phe19, Trp23, Leu26), effectively blocking the binding between MDM2 and p53 . This disruption reduces the degradation of p53, leading to its stabilization and activation .
Biochemical Pathways
The disruption of the MDM2-p53 interaction by Nutlin-3 leads to the activation of the p53 pathway in p53 wild-type cells . This activation results in various downstream effects, including the induction of cellular stress responses . Nutlin-3 also enhances the acetylation of p53, histones, and heat shock proteins, which may modulate Nutlin-3 sensitivity in acute myeloid leukemia .
Pharmacokinetics
It’s known that nutlin-3 binds preferentially to the p53-binding pocket of mdm2, leading to the stabilization of p53 .
Result of Action
The primary result of Nutlin-3’s action is the induction of a growth-inhibiting state called senescence in cancer cells . It also induces apoptosis of tumor cells, reverses the immunosuppressive microenvironment, and triggers immunogenic cell death .
Action Environment
The efficacy and stability of Nutlin-3 can be influenced by various environmental factors. For instance, Nutlin-3 has been shown to radiosensitize laryngeal carcinoma cells harboring wild-type p53 . Furthermore, the expression of heat shock proteins may participate in the modulation of Nutlin-3 sensitivity .
Safety and Hazards
Orientations Futures
Nutlin-3 is a potent enhancer of D269H/E195R-induced apoptosis in wild-type p53-expressing cancer cells . The clinical application of Nutlin-3 might improve local recurrence rates or allow treatment de-escalation in these patients . It is also seen as a potential therapeutic opportunity for nasopharyngeal carcinoma treatment .
Propriétés
IUPAC Name |
4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nutlin-3 | |
CAS RN |
548472-68-0 | |
| Record name | Nutlin-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=732664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (�±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Nutlin-3?
A1: Nutlin-3 specifically targets Murine double minute 2 (MDM2), a key negative regulator of the tumor suppressor protein p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Nutlin-3 interact with MDM2?
A2: Nutlin-3 binds to MDM2 within the p53-binding pocket, effectively blocking the interaction between MDM2 and p53. This prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 stabilization and activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of Nutlin-3 mediated MDM2 inhibition?
A3: Nutlin-3-mediated inhibition of MDM2 leads to the activation of the p53 pathway, resulting in various cellular responses, including:
- Cell cycle arrest: p53 activation upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest primarily at the G1/S checkpoint. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Apoptosis: p53 induces the expression of pro-apoptotic proteins like Bax, Puma, and Noxa, tipping the balance towards programmed cell death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Senescence: Nutlin-3 can induce cellular senescence, a state of irreversible growth arrest, in some cancer cells. []
Q4: How do structural modifications of Nutlin-3 affect its activity?
A5: Research with Nutlin-3 enantiomers, Nutlin-3a and Nutlin-3b, revealed that both can interfere with P-glycoprotein (P-gp)-mediated drug efflux, while only Nutlin-3a retains potent MDM2 inhibitory activity. [] This highlights the importance of specific structural features for different aspects of Nutlin-3 activity.
Q5: Can you explain the stereoselective affinity of Nutlin-3 isomers for MDM2?
A6: Brownian dynamics simulations suggest that the preferential binding of MDM2 to Nutlin-3a over its diastereoisomer, trans-Nutlin-3a, is due to differences in the stability of the encounter complex, an intermediate state formed before the final complex. This highlights the importance of kinetic factors in addition to the thermodynamics of the final bound state. []
Q6: What types of cancer cells have shown sensitivity to Nutlin-3 in vitro?
A6: Nutlin-3 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines harboring wild-type p53, including:
- Gastric carcinoma [, ]
- Hepatocellular carcinoma []
- Nasopharyngeal carcinoma []
- Ovarian carcinoma [, ]
- Prostate carcinoma [, ]
- Rhabdomyosarcoma []
- Acute lymphoblastic leukemia [, , ]
- B-cell chronic lymphocytic leukemia [, , , ]
- Mantle cell lymphoma [, ]
- Cutaneous T-cell lymphoma []
Q7: Has Nutlin-3 shown efficacy in in vivo models?
A7: Yes, Nutlin-3 has demonstrated anti-tumor activity in various in vivo models, including:
- Xenograft models of gastric cancer, where it reduced tumor growth and induced apoptosis. []
- Medulloblastoma xenografts in mice, where it inhibited tumor growth and prolonged survival. []
- A JVM-2-derived xenograft mouse model, where Nutlin-3 loaded nanoparticles reduced subcutaneous tumor volume and promoted apoptosis. []
Q8: What are the known mechanisms of resistance to Nutlin-3?
A9: The most common mechanism of resistance to Nutlin-3 involves mutations in the TP53 gene, rendering the p53 protein dysfunctional and unresponsive to Nutlin-3-mediated stabilization. [, ] Additionally, research has shown that Nutlin-3 resistant non-small cell lung cancer cells:
- Overexpress mutant p53 protein. []
- Exhibit increased migratory and invasive potential, potentially linked to epithelial-to-mesenchymal transition. []
- Upregulate immune checkpoints like PD-L1 and PD-L2, potentially contributing to immune evasion. []
Q9: How does Nutlin-3 affect glucose homeostasis?
A10: Studies in mice have shown that Nutlin-3 can impair glucose homeostasis and insulin secretion, potentially due to disrupted MDM2-p53 interaction's influence on glucose metabolism and pancreatic beta-cell function. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



